molecular formula C8H9FO B7768511 1-(3-Fluorophenyl)ethanol CAS No. 20044-46-6

1-(3-Fluorophenyl)ethanol

Cat. No.: B7768511
CAS No.: 20044-46-6
M. Wt: 140.15 g/mol
InChI Key: YESOPGLEIJQAEF-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)ethanol is a building block used in pharmaceutical synthesis, such as in the preparation and SAR of tolylamines with 5-HT6 receptor antagonist activity . It has a CAS number of 402-63-1 .


Synthesis Analysis

While specific synthesis methods for this compound were not found, a related compound, (1S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, was synthesized in an efficient four-step biotransformation-mediated process .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 140.15 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound is also characterized by a rotatable bond count of 1 .

Scientific Research Applications

1-(3-Fluorophenyl)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals[][1].

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays[][1].

    Medicine: It serves as a building block in the synthesis of drugs and other therapeutic agents[][1].

    Industry: It is used in the production of polymers, resins, and other industrial chemicals[][1].

Safety and Hazards

Safety data sheets suggest that 1-(3-Fluorophenyl)ethanol may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Preparation Methods

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 3-fluoroacetophenone using oxidizing agents such as chromium trioxide or potassium permanganate[][1].

    Reduction: The compound can be reduced to 3-fluorophenylethane using strong reducing agents like lithium aluminum hydride[][1].

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups[][1].

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution[][1].

    Reduction: Lithium aluminum hydride in anhydrous ether[][1].

    Substitution: Thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide[][1].

Major Products Formed

    Oxidation: 3-Fluoroacetophenone[][1].

    Reduction: 3-Fluorophenylethane[][1].

    Substitution: 3-Fluorophenyl halides[][1].

Comparison with Similar Compounds

1-(3-Fluorophenyl)ethanol can be compared with other similar compounds such as:

    1-(4-Fluorophenyl)ethanol: Similar in structure but with the fluorine atom at the para position, which can affect its reactivity and physical properties[][1].

    1-(2-Fluorophenyl)ethanol: The fluorine atom is at the ortho position, which can lead to different steric and electronic effects[][1].

    1-Phenylethanol: Lacks the fluorine atom, making it less reactive in certain substitution reactions[][1].

Conclusion

This compound is a versatile compound with significant applications in various fields. Its unique chemical properties and reactivity make it valuable in organic synthesis, scientific research, and industrial production.

Properties

IUPAC Name

1-(3-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YESOPGLEIJQAEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80942055
Record name 1-(3-Fluorophenyl)ethan-1-ol
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URL https://comptox.epa.gov/dashboard/DTXSID80942055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402-63-1, 20044-46-6
Record name 3-Fluoro-α-methylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=402-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-alpha-methylbenzyl alcohol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 402-63-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2996
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Record name 1-(3-Fluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80942055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluoro-α-methylbenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.320
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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